

Structural Characterization of Hosenkoside O: A Technical Guide

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Compound of Interest

Compound Name: *Hosenkoside O*

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Abstract

Hosenkoside O, a baccharane glycoside isolated from the seeds of *Impatiens balsamina*, has been identified as a molecule of interest for further research.^[1] Its structural elucidation is pivotal for understanding its bioactivity and potential therapeutic applications. This technical guide provides a comprehensive overview of the structural characterization of **Hosenkoside O**, detailing the analytical techniques employed and presenting a framework for the data interpretation. The structure of **Hosenkoside O** has been determined to be hosenkol D 3-O-sophorosyl-28-O-glucoside.^[1] This guide is intended to serve as a resource for researchers engaged in the study of natural products and drug development.

Chemical Identity

- Compound Name: **Hosenkoside O**
- Chemical Class: Baccharane glycoside^[1]
- Source: Seeds of *Impatiens balsamina*^[1]
- Molecular Formula: $C_{48}H_{82}O_{19}$
- Molecular Weight: 963.15 g/mol

Structural Elucidation Methodology

The structural determination of **Hosenkoside O** and its congeners (Hosenkosides L-N) was accomplished through a combination of advanced spectroscopic techniques and chemical derivatization.[1] The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Note: The specific quantitative ^1H and ^{13}C NMR data, as well as mass spectrometry fragmentation data for **Hosenkoside O** from the primary literature (Shoji N, et al. Phytochemistry. 1994 Nov;37(5):1437-41), were not available in the public domain search results. The following tables are representative of the data that would be generated in such a structural elucidation study.

Table 1: ^{13}C NMR Spectroscopic Data for **Hosenkoside O** (Aglycone and Sugar Moieties)

Position	Expected Chemical Shift (δ_c , ppm)	Carbon Type (DEPT)	Key HMBC Correlations
Aglycone (Hosenkol D)			
C-1	CH ₂		
C-2	CH ₂		
C-3	CH		
...			
C-28	CH ₂		
C-29	CH ₃		
C-30	CH ₃		
Sophorose Moiety (at C-3)			
Glc-1'	CH		
Glc-2'	CH		
...			
Glc"-1"	CH		
Glc"-2"	CH		
...			
Glucose Moiety (at C-28)			
Glc'''-1'''	CH		
Glc'''-2'''	CH		
...			

Table 2: ¹H NMR Spectroscopic Data for **Hosenkoside O** (Aglycone and Sugar Moieties)

Position	Expected Chemical Shift (δ H, ppm)	Multiplicity	Coupling Constant (J, Hz)	Key COSY Correlations
Aglycone (Hosenkol D)				
H-1 α				
H-1 β				
H-3				
...				
H-28a				
H-28b				
H-29				
H-30				
Sophorose Moiety (at C-3)				
H-1'				
H-2'				
...				
H-1''				
H-2''				
...				
Glucose Moiety (at C-28)				
H-1'''				
H-2'''				
...				

Table 3: Mass Spectrometry Data for **Hosenkoside O**

Ion	m/z (Observed)	Formula	Description
[M+Na] ⁺	C ₄₈ H ₈₂ O ₁₉ Na	Sodium Adduct	
[M-H] ⁻	C ₄₈ H ₈₁ O ₁₉	Deprotonated Molecule	
Fragment 1	Loss of terminal glucose		
Fragment 2	Loss of sophorose		
Aglycone	Hosenkol D		

Experimental Protocols

The following are detailed, generalized protocols for the key experiments typically used in the structural characterization of a novel natural product like **Hosenkoside O**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Sample Preparation:** The purified **Hosenkoside O** sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.
- **¹H NMR:** Proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.
- **¹³C NMR and DEPT:** Carbon-13 NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are run to identify all carbon signals and to differentiate between CH, CH₂, and CH₃ groups.
- **2D NMR Experiments:**

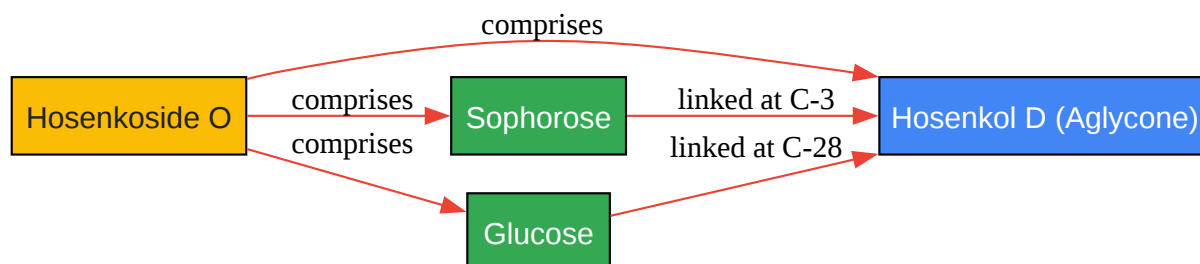
- COSY (Correlation Spectroscopy): To establish proton-proton (^1H - ^1H) spin-spin coupling networks, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine direct one-bond correlations between protons and their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
- ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) or Fast Atom Bombardment (FAB) source.
- Sample Preparation: A dilute solution of the purified **Hosenkoside O** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion is induced, and the resulting daughter ions are analyzed. This provides valuable information about the sequence and linkage of the sugar units and the structure of the aglycone.

Visualizations

Caption: Workflow for the structural elucidation of **Hosenkoside O**.



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Caption: Logical relationship of the components of **Hosenkoside O**.

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References

- 1. Baccharane glycosides from seeds of *Impatiens balsamina* - PubMed [pubmed.ncbi.nlm.nih.gov]
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